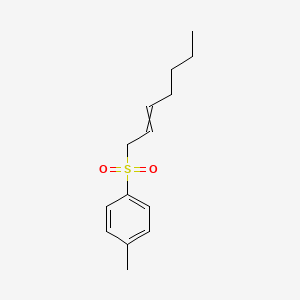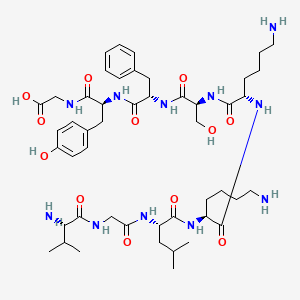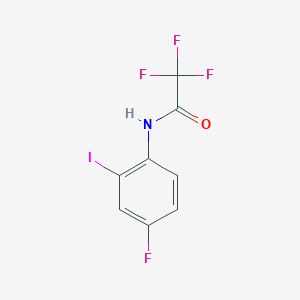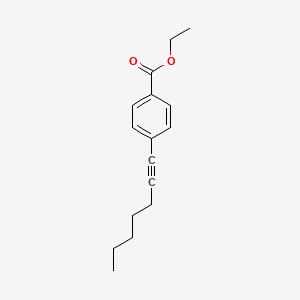
Ethyl 4-(hept-1-YN-1-YL)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(hept-1-YN-1-YL)benzoate is an organic compound characterized by its unique structure, which includes a benzoate ester linked to a hept-1-yn-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(hept-1-YN-1-YL)benzoate typically involves the esterification of 4-(hept-1-YN-1-YL)benzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-(hept-1-YN-1-YL)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the triple bond in the hept-1-yn-1-yl group to a double or single bond.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., FeBr₃).
Major Products:
Oxidation: 4-(hept-1-YN-1-YL)benzoic acid.
Reduction: Ethyl 4-(hept-1-EN-1-YL)benzoate or Ethyl 4-(hept-1-YL)benzoate.
Substitution: Various halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Ethyl 4-(hept-1-YN-1-YL)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(hept-1-YN-1-YL)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Ethyl 4-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)benzoate: A compound with a similar benzoate ester structure but different substituents.
Ethyl 4-(3-hydroxy-1-propyn-1-yl)benzoate: Another ester with a different alkyne group.
Uniqueness: Ethyl 4-(hept-1-YN-1-YL)benzoate is unique due to its specific hept-1-yn-1-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
827028-05-7 |
|---|---|
Fórmula molecular |
C16H20O2 |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
ethyl 4-hept-1-ynylbenzoate |
InChI |
InChI=1S/C16H20O2/c1-3-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18-4-2/h10-13H,3-7H2,1-2H3 |
Clave InChI |
XFOYCVYAAUBOEQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC#CC1=CC=C(C=C1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzonitrile, 2-chloro-4-[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B14212057.png)
![6-{4-[5-(4-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14212065.png)
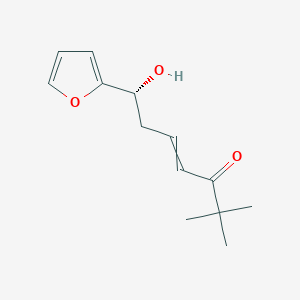

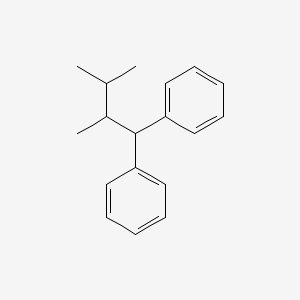



![2,6-Dimethoxy-4-[(2,4,6-trifluorophenyl)methoxy]benzaldehyde](/img/structure/B14212093.png)
